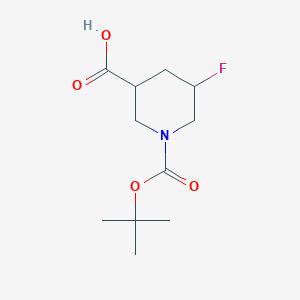
1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H18FNO4 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (CAS: 1241725-64-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₈FNO₄
- Molecular Weight : 247.27 g/mol
- Purity : ≥ 95%
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability, while the carboxylic acid group may facilitate interactions with protein targets through ionic or hydrogen bonding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Calcium Channel Modulation : Some derivatives have been identified as selective blockers of T-type calcium channels, which are implicated in various neurological disorders .
- Neuroprotective Effects : Compounds related to piperidine derivatives have shown potential in models of epilepsy and neurodegeneration, suggesting that this compound may also possess neuroprotective properties .
Case Studies and Research Findings
- Calcium Channel Blockers : A study on structurally related compounds demonstrated that modifications in the piperidine structure could lead to enhanced potency as calcium channel blockers. The presence of the Boc group was critical for maintaining metabolic stability while allowing for further modifications to improve efficacy .
- Neuropharmacological Studies : In animal models, similar piperidine derivatives have been tested for their ability to reduce seizure activity. These studies suggest that the introduction of fluorine may enhance the compounds' efficacy in targeting specific neuronal pathways involved in seizure propagation .
- Metabolic Stability : Research on the metabolic profile of related compounds indicates that the Boc protecting group significantly impacts the stability of these compounds in human liver microsomes, thereby influencing their pharmacokinetic properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈FNO₄ |
| Molecular Weight | 247.27 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1241725-64-3 |
| Biological Activity | Observations |
|---|---|
| Calcium Channel Modulation | Selective T-type blocker |
| Neuroprotective Effects | Potential in epilepsy models |
| Metabolic Stability | Enhanced by Boc protecting group |
Propriétés
IUPAC Name |
5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJWQZJKYIFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















